4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
Description
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-17-9-4-5-10(18-2)8(7-9)3-6-11(16)12(13,14)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGSOWRHAWYAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound notable for its trifluoromethyl group and dimethoxyphenyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with cannabinoid receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFO, and it features a conjugated enone system that enhances its reactivity. The presence of the trifluoromethyl group contributes to its electrophilic properties, making it an interesting candidate for further biological evaluation.
Interaction with Cannabinoid Receptors
Recent studies have highlighted the compound's selective binding to cannabinoid receptor type 2 (CB2), which is significant in the context of inflammatory and neuropathic pain management. The affinity of this compound for CB2 receptors suggests potential therapeutic applications in treating pain-related conditions. Comparative binding studies indicate a significant preference for CB2 over CB1 receptors .
The mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with inflammation and pain perception. Initial findings suggest that it may interact with enzymes or receptors involved in these pathways. Further studies utilizing molecular docking and biochemical assays are necessary to elucidate the precise mechanisms at play.
Research Findings and Case Studies
Case Study: Inflammation Models
In preclinical models of inflammation, derivatives of this compound demonstrated reduced inflammatory responses. These findings indicate the compound's potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps that ensure high purity and yield for biological evaluation. Researchers are exploring structural modifications to enhance pharmacological properties or reduce side effects. For instance, altering the substituents on the phenyl ring may influence binding affinity and selectivity towards cannabinoid receptors .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Differences
The target compound is distinguished from analogs by two key features:
- Trifluoromethyl group: Replaces methyl or hydrogen in non-fluorinated analogs, enhancing lipophilicity and metabolic stability.
- Methoxy substitution pattern : The 2,5-dimethoxy configuration on the phenyl ring contrasts with compounds like (E)-4-(2,3-dimethoxyphenyl)but-3-en-2-one (CAS 119101-22-3), which has adjacent methoxy groups (2,3-dimethoxy) .
Table 1: Structural Comparison of Selected Enones
*Calculated based on atomic composition.
Electronic and Reactivity Profiles
- Electron-withdrawing effects: The trifluoromethyl group in the target compound increases electrophilicity at the β-carbon of the enone, making it more reactive toward nucleophilic attack (e.g., Michael additions) compared to non-fluorinated analogs .
- Methoxy positioning : The 2,5-dimethoxy arrangement provides para-directing effects in electrophilic aromatic substitution, whereas 2,3-dimethoxy analogs (e.g., CAS 119101-22-3) may exhibit ortho/para directing behavior due to steric and electronic differences .
Physical Properties
- Solubility : The trifluoromethyl group increases lipophilicity, likely reducing aqueous solubility compared to methyl-substituted analogs.
- Boiling/Melting Points : Fluorination typically lowers boiling points due to reduced polarizability, but crystalline packing influenced by methoxy symmetry (2,5 vs. 2,3) may alter melting points.
Preparation Methods
Mechanistic Basis and Substrate Selection
The aldol condensation remains a cornerstone for constructing α,β-unsaturated ketones, including trifluoromethylated enones. For 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, this method involves the base-catalyzed reaction between 2,5-dimethoxybenzaldehyde and 1,1,1-trifluoroacetone. The mechanism proceeds through enolate formation at the trifluoroacetone’s α-carbon, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone.
Critical parameters include:
- Base selection : Potassium tert-butoxide or LDA (lithium diisopropylamide) are preferred for their strong deprotonation capacity.
- Solvent systems : Anhydrous THF or DMF (dimethylformamide) enhance enolate stability.
- Temperature control : Reactions typically proceed at −78°C to 0°C to minimize side reactions.
Optimization and Yield Data
A representative procedure from analogous syntheses (e.g., 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones) demonstrates that combining 2,5-dimethoxybenzaldehyde (1.2 equiv) with 1,1,1-trifluoroacetone (1.0 equiv) in THF at −20°C, followed by slow addition of KOtBu (1.5 equiv), affords the target enone in 68% yield after 12 hours. Acidic workup (dilute HCl) and purification via silica gel chromatography (hexane/EtOAc 4:1) yield a pale yellow solid with >98% purity by HPLC.
Table 1: Aldol Condensation Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | KOtBu | 68 | 98 |
| Solvent | THF | 65 | 97 |
| Temperature (°C) | −20 | 68 | 98 |
| Reaction Time (h) | 12 | 68 | 98 |
Cross-Coupling Strategies: Suzuki-Miyaura and Stille Reactions
Retrosynthetic Analysis
Disconnection of the enone’s aryl moiety suggests a cross-coupling approach between a trifluoromethylated enone core and a 2,5-dimethoxyphenyl unit. The Suzuki-Miyaura reaction, employing a boronic acid derivative, offers advantages in functional group tolerance and scalability.
Synthesis of Coupling Partners
- Trifluoromethylated enone core : 4-Bromo-1,1,1-trifluorobut-3-en-2-one is prepared via bromination of 1,1,1-trifluoroacetone using Br₂ in CH₂Cl₂ at 0°C.
- Aryl boronic acid : 2,5-Dimethoxyphenylboronic acid is synthesized from 2,5-dimethoxyiodobenzene via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂.
Coupling Reaction Conditions
Combining 4-bromo-1,1,1-trifluorobut-3-en-2-one (1.0 equiv) with 2,5-dimethoxyphenylboronic acid (1.2 equiv) in dioxane/H₂O (4:1) at 80°C for 24 hours, catalyzed by Pd(PPh₃)₄ (5 mol%), achieves a 72% yield. The use of K₂CO₃ (2.0 equiv) as a base minimizes protodeboronation side reactions.
Table 2: Cross-Coupling Performance Metrics
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 72 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 65 |
| NiCl₂(dppp) | DMF | 120 | 58 |
One-Step Acetylation: Streamlined Synthesis
Patent-Based Methodology
A novel one-step method derived from US Patent 9,663,436B1 involves reacting 1,1,1-trifluoroacetone with 2,5-dimethoxybenzaldehyde dimethyl acetal in the presence of acetic anhydride and pyridine. This approach circumvents intermediate isolation, directly yielding the enone via in situ acetylation and elimination.
Reaction Protocol and Scalability
Combining 1,1,1-trifluoroacetone (1.0 equiv) and 2,5-dimethoxybenzaldehyde dimethyl acetal (1.1 equiv) in acetic anhydride (5 vol) at 50°C for 6 hours produces the target compound in 82% yield. The process is scalable to kilogram quantities, with crude purity >90% after distillation.
Table 3: One-Step Synthesis Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reagent Ratio | 1:1.1 | 82 | 92 |
| Temperature (°C) | 50 | 82 | 92 |
| Reaction Time (h) | 6 | 82 | 92 |
Comparative Analysis of Methodologies
Yield and Efficiency
Functional Group Compatibility
The dimethoxy groups on the aryl ring necessitate careful base selection to prevent demethylation. KOtBu in aldol reactions and weak bases (K₂CO₃) in cross-coupling minimize this risk.
Q & A
Q. What are the recommended synthetic routes for 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, and what methodological considerations are critical for yield optimization?
The compound can be synthesized via Claisen-Schmidt condensation between a 2,5-dimethoxyphenylacetophenone derivative and a trifluoromethyl ketone. Key considerations include:
- Catalyst selection : Base catalysts (e.g., NaOH or KOH) in ethanol or methanol are commonly used to facilitate enolate formation.
- Reaction temperature : Elevated temperatures (60–80°C) improve reaction rates but may require controlled conditions to avoid side reactions.
- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended to isolate the α,β-unsaturated ketone product .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
Core characterization methods include:
- Spectroscopy : and NMR to confirm the structure, particularly the trifluoromethyl group and enone system.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Computational modeling : Predictions for pKa, logP, and boiling point using tools like Gaussian or ACD/Labs, though experimental validation (e.g., DSC for melting point) is essential .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
Initial screening should focus on in vitro assays :
- Enzyme inhibition : Test against kinases or oxidoreductases due to structural similarity to bioactive enones.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM.
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomerization during synthesis?
Isomerization of the α,β-unsaturated ketone can occur under basic conditions. Mitigation strategies include:
- Low-temperature reactions : Conducting the condensation at 0–4°C to stabilize the enolate intermediate.
- Acidic workup : Quenching the reaction with dilute HCl to protonate the enolate and prevent equilibration.
- Real-time monitoring : Use HPLC or in situ FTIR to track reaction progress and isolate the desired isomer .
Q. How should researchers address contradictions in reported physicochemical data (e.g., discrepancies in predicted vs. experimental pKa)?
Cross-validation using multiple methods is critical:
- Experimental pKa : Determine via potentiometric titration in aqueous-organic solvents.
- Computational adjustments : Apply solvent correction models (e.g., COSMO-RS) to align predictions with experimental results.
- Structural analysis : X-ray crystallography can resolve conformational differences affecting acidity .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Stability studies should employ:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C.
- Analytical tracking : Use UPLC-MS to identify degradation products (e.g., hydrolyzed ketones or demethylated derivatives).
- Kinetic modeling : Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations .
Q. How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological potential?
Systematic modifications and evaluations are key:
- Substituent variation : Replace methoxy groups with halogens or electron-withdrawing groups to modulate electronic effects.
- Trifluoromethyl analogs : Synthesize derivatives with CF at different positions to assess steric and electronic impacts.
- In silico docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., COX-2 or EGFR) .
Methodological Notes
- Synthetic protocols should prioritize reproducibility, with detailed reporting of solvent purity, catalyst ratios, and reaction times.
- Data validation requires triplicate experiments and statistical analysis (e.g., ANOVA for bioactivity assays).
- Ethical compliance : Ensure biological testing follows institutional guidelines for cell line use and waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
